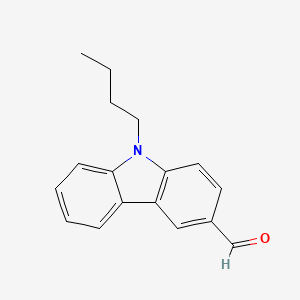

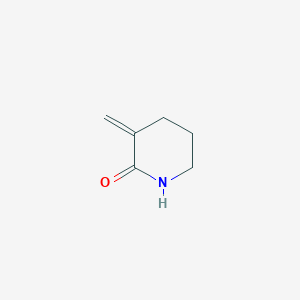

3-Methylidene-2-piperidinone

Vue d'ensemble

Description

3-Methylidene-2-piperidinone is a molecule that consists of a piperidinone ring with a methylidene group attached . The methylidene group consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .

Synthesis Analysis

The synthesis of 2-piperidinones, which are similar to 3-Methylidene-2-piperidinone, has been achieved through an organophotocatalysed [1 + 2 + 3] strategy . This method allows for the one-step synthesis of diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis

High-level ab initio quantum chemical calculations have been performed to obtain the most stable molecular structure and energetics of 2-piperidinone . Although specific data for 3-Methylidene-2-piperidinone is not available, this information provides insight into the molecular structure of similar compounds.Chemical Reactions Analysis

Piperidine derivatives, including 2-piperidinones, have been utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . They have been involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique

Role in Drug Design

Piperidines, which include 3-Methylenepiperidin-2-one, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals .

Presence in Alkaloids

Piperidine derivatives are also found in alkaloids , a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.

Use in Synthesis of Various Derivatives

3-Methylenepiperidin-2-one is used in the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Evaluation of Potential Drugs

The compound plays a significant role in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Asymmetric Synthesis of Pharmaceutical Intermediates

3-Methylenepiperidin-2-one is used in the asymmetric synthesis of important pharmaceutical intermediates . For example, it is used in the synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one .

Role in the Synthesis of Bioactive Moieties

Piperidin-2-one, a derivative of 3-Methylenepiperidin-2-one, is a versatile building block for the synthesis of a large variety of bioactive moieties .

Use in the Treatment of Diseases

Compounds derived from 3-Methylenepiperidin-2-one have been used in medicines to treat diseases like inflammatory bowel disease and neurodegenerative diseases .

Role in the Synthesis of Active Agents

5-substituted 1-methyl-2-pyridones, which are one kind of piperidone derivative, have been evaluated as active agents against benign prostatic hyperplasia (BPH) and prostate cancer .

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, a class to which this compound belongs, can interact with a variety of biological targets, including voltage-gated ion channels and neurotransmitter systems .

Mode of Action

Piperidine derivatives are known to exert their effects through various mechanisms, such as modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .

Biochemical Pathways

Piperidine derivatives are known to interact with several biochemical pathways, including those involved in neuronal excitation and inhibition .

Pharmacokinetics

Piperidine derivatives are generally known to have good gi absorption and can cross the blood-brain barrier .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of piperidine derivatives .

Orientations Futures

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Methylidene-2-piperidinone, is an important task of modern organic chemistry . Future research may focus on developing streamlined protocols to synthesize piperidinones with diverse substitution patterns from easily-available and cheap starting materials .

Propriétés

IUPAC Name |

3-methylidenepiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-3-2-4-7-6(5)8/h1-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXHSJFUZPNEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457843 | |

| Record name | 3-methylidene-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylenepiperidin-2-one | |

CAS RN |

68074-14-6 | |

| Record name | 3-methylidene-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B3055874.png)

![3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3055880.png)

![Ethyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3055885.png)